molecular formula C14H18N2O2 B12494720 N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine

N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine

Katalognummer: B12494720
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: AFVVHHUZAZHLLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE is an organic compound that features a furan ring substituted with a methyl group at the 5-position, linked to a pyridine ring via a propylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE typically involves the following steps:

    Formation of the Furan Derivative: The furan ring is synthesized and methylated at the 5-position.

    Linking the Furan and Pyridine Rings: The furan derivative is then reacted with a propylamine chain that contains a pyridine ring. This step often involves nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reaction pathway.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

[(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which [(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Vergleich Mit ähnlichen Verbindungen

[(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can be compared with other similar compounds, such as:

    [(5-METHYLFURAN-2-YL)METHYL][3-(PROPAN-2-YLOXY)PROPYL]AMINE: This compound has a similar structure but with a different substituent on the propylamine chain.

    [(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE HYDROCHLORIDE: A hydrochloride salt form of the compound, which may have different solubility and stability properties.

The uniqueness of [(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H18N2O2

Molekulargewicht

246.30 g/mol

IUPAC-Name

N-[(5-methylfuran-2-yl)methyl]-3-pyridin-2-yloxypropan-1-amine

InChI

InChI=1S/C14H18N2O2/c1-12-6-7-13(18-12)11-15-8-4-10-17-14-5-2-3-9-16-14/h2-3,5-7,9,15H,4,8,10-11H2,1H3

InChI-Schlüssel

AFVVHHUZAZHLLJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)CNCCCOC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.